molecular formula C17H22N2 B3212303 4-{[Benzyl(propyl)amino]methyl}aniline CAS No. 1099073-00-3

4-{[Benzyl(propyl)amino]methyl}aniline

Cat. No. B3212303
CAS RN: 1099073-00-3
M. Wt: 254.37 g/mol
InChI Key: KUVPIBUYOKRJFX-UHFFFAOYSA-N
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Description

“4-{[Benzyl(propyl)amino]methyl}aniline” is an organic compound that is a derivative of aniline . It consists of a benzyl group (C6H5CH2), a propyl group (CH2CH2CH3), and an amine functional group (NH2) attached to a benzene ring .


Synthesis Analysis

The synthesis of such compounds typically involves the reaction of benzyl chloride and ammonia, which is the main industrial route for producing benzylamine . It can also be produced by the reduction of benzonitriles and reductive amination of benzaldehyde, both done over Raney nickel .


Molecular Structure Analysis

The molecular structure of “this compound” is complex due to the presence of multiple functional groups. The benzyl group is attached to the amine functional group, which is then attached to the benzene ring .


Chemical Reactions Analysis

The chemical reactions involving “this compound” can be diverse due to the presence of multiple functional groups. For instance, the amine group can undergo reactions such as nucleophilic substitution, reduction of nitriles or amides, and nitro compounds .

Scientific Research Applications

Atmospheric Chemistry and Titan's Atmosphere

Protonated aniline, which shares structural similarities with 4-{[Benzyl(propyl)amino]methyl}aniline, is speculated to be present in Titan's atmosphere and may contribute to molecular weight growth chemistry. A study by Kelly et al. (2019) investigated the reactions of propene with distonic radical cations derived from protonated aniline using mass spectrometry and calculations. This research is significant in understanding the atmospheric chemistry of celestial bodies like Titan (Kelly et al., 2019).

Pharmaceutical Research

In pharmaceutical research, derivatives of aniline, which is structurally related to this compound, have been synthesized and studied. Taylor et al. (1996) synthesized and characterized compounds including methyl 4-(2,5-dihydroxybenzylamino)benzoate, showcasing the chemical versatility and potential applications of aniline derivatives in drug development and radiopharmaceuticals (Taylor et al., 1996).

Materials Science and Non-Linear Optical Crystals

In materials science, benzylidene-aniline derivatives have been suggested as promising molecules for new organic crystals with large second-order optical non-linearity. Tsunekawa et al. (1990) conducted MO calculations and discovered crystals with high second-harmonic generation activities, contributing to the field of non-linear optics and materials science (Tsunekawa et al., 1990).

Electrochemistry and Polymer Research

Electrochemical copolymerization studies, involving compounds like 2-(4-amino phenyl)-6-methyl benzothiazole and aniline, explore the creation of electroactive polymeric films. Abdel-Azzem et al. (1995) found that films grown from solutions with varying ratios of these compounds exhibited differing electroactivity and conductivity, highlighting the importance of aniline derivatives in electrochemical applications (Abdel-Azzem et al., 1995).

Dendrimer Synthesis

In the synthesis of dendrimers, 4-(n-Octyloxy)aniline, a compound structurally related to this compound, has been used in the development of new dendritic melamines. Morar et al. (2018) synthesized and structurally elucidated novel G-2 melamine dendrimers, which demonstrates the role of aniline derivatives in advanced materials and nanostructure synthesis (Morar et al., 2018).

properties

IUPAC Name

4-[[benzyl(propyl)amino]methyl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2/c1-2-12-19(13-15-6-4-3-5-7-15)14-16-8-10-17(18)11-9-16/h3-11H,2,12-14,18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUVPIBUYOKRJFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CC1=CC=CC=C1)CC2=CC=C(C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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